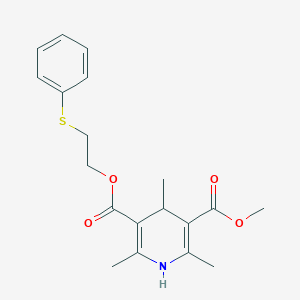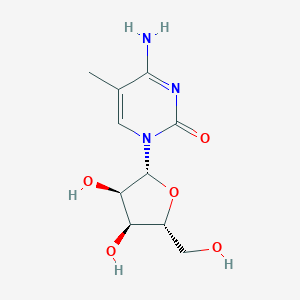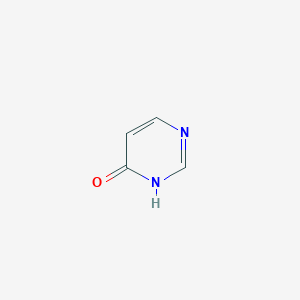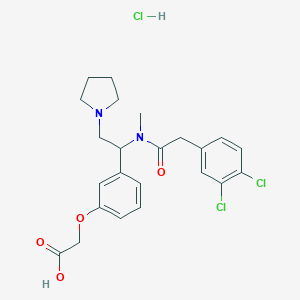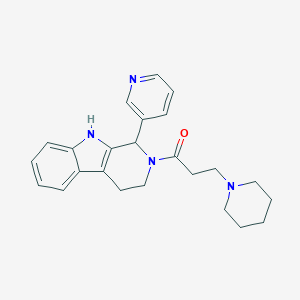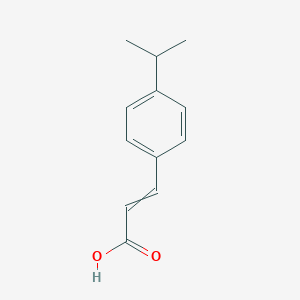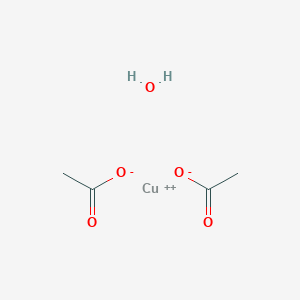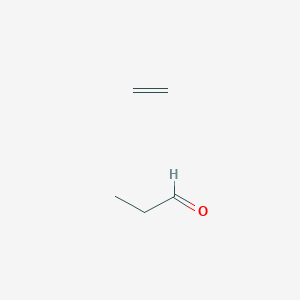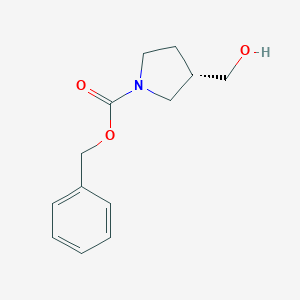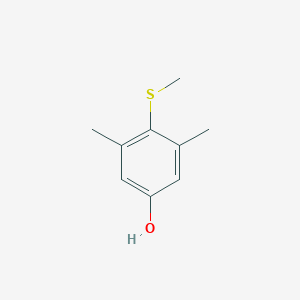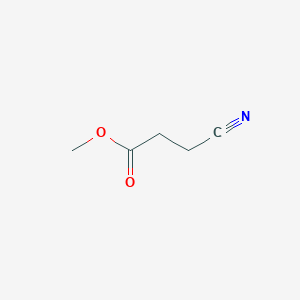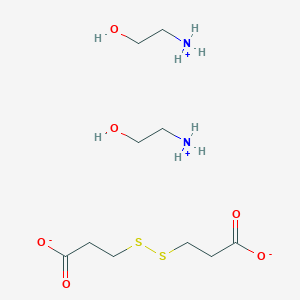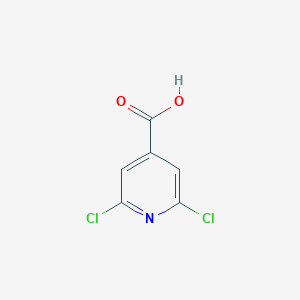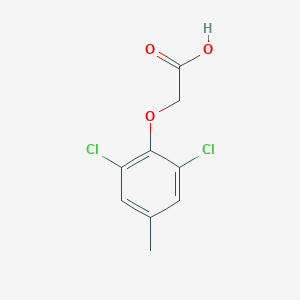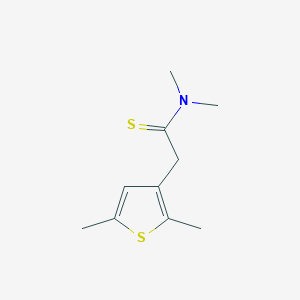
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide, also known as DMTT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTT is a member of the thiophene family and is widely used as a building block in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is not fully understood, but it is believed to act as a charge transport material in organic semiconductors. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has a high electron affinity and can effectively transport electrons, making it an ideal material for use in electronic devices.
Biochemical And Physiological Effects
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has low environmental impact, making it an attractive candidate for use in various applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is its high purity and stability, which makes it easy to handle and use in laboratory experiments. However, 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is relatively expensive compared to other organic compounds and may not be suitable for large-scale applications.
Future Directions
There are several potential future directions for the research and development of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide. One of the most promising areas is in the development of organic semiconductors for use in electronic devices. Other potential applications include the development of new drugs and the synthesis of new organic compounds for use in various industrial applications.
In conclusion, 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide involves the reaction of thiophene-2-carbaldehyde with dimethylamine and ethanethiol. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has been extensively studied for its potential applications in the development of organic semiconductors. Its mechanism of action is believed to act as a charge transport material in organic semiconductors. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is relatively non-toxic and has low environmental impact, making it an attractive candidate for use in various applications. However, it is relatively expensive compared to other organic compounds and may not be suitable for large-scale applications. There are several potential future directions for the research and development of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide, including the development of organic semiconductors for use in electronic devices, the development of new drugs, and the synthesis of new organic compounds for use in various industrial applications.
Synthesis Methods
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide can be synthesized using a variety of methods, including the reaction of thiophene-2-carbaldehyde with dimethylamine and ethanethiol. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate or sodium hydride. The resulting product is then purified using column chromatography to obtain pure 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide.
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is in the development of organic semiconductors, which are used in the manufacture of electronic devices such as solar cells, light-emitting diodes (LEDs), and transistors.
properties
CAS RN |
121611-16-3 |
|---|---|
Product Name |
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide |
Molecular Formula |
C10H15NS2 |
Molecular Weight |
213.4 g/mol |
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-N,N-dimethylethanethioamide |
InChI |
InChI=1S/C10H15NS2/c1-7-5-9(8(2)13-7)6-10(12)11(3)4/h5H,6H2,1-4H3 |
InChI Key |
FXWDHUIMZRPXAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C)CC(=S)N(C)C |
Canonical SMILES |
CC1=CC(=C(S1)C)CC(=S)N(C)C |
synonyms |
3-Thiopheneethanethioamide, N,N,2,5-tetramethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



